molecular formula C16H17N7O3S B292265 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

カタログ番号 B292265
分子量: 387.4 g/mol
InChIキー: YUCKKKWCQFPBDG-FYJGNVAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, also known as AT9283, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.

作用機序

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide inhibits multiple kinases involved in cancer cell proliferation and survival, including Aurora kinases, JAK2, and Bcr-Abl. Aurora kinases are involved in the regulation of cell division, and their overexpression has been linked to cancer cell proliferation and survival. JAK2 is a tyrosine kinase that is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to the development of leukemia and other types of cancer. Bcr-Abl is a fusion protein that is found in the majority of patients with chronic myeloid leukemia, and its inhibition has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Apoptosis is a programmed cell death process that is important for the maintenance of tissue homeostasis, and its dysregulation has been linked to the development of cancer. Angiogenesis is the process by which new blood vessels are formed, and its dysregulation has been linked to the development of cancer.

実験室実験の利点と制限

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has several advantages for lab experiments, including its specificity for multiple kinases involved in cancer cell proliferation and survival, its ability to induce apoptosis in cancer cells, and its ability to inhibit angiogenesis. However, there are also some limitations to its use in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the study of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, including the development of more potent and selective inhibitors of Aurora kinases, JAK2, and Bcr-Abl, the identification of biomarkers that can predict response to treatment with 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, and the exploration of combination therapies that can enhance the efficacy of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in the treatment of cancer. Additionally, the use of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, should be explored.

合成法

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-amino-3-nitropyrazine with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The second step involves the reaction of the resulting compound with 2-chloro-4-nitrobenzenesulfonyl chloride, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide.

科学的研究の応用

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit multiple kinases involved in cancer cell proliferation and survival, including Aurora kinases, JAK2, and Bcr-Abl. 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

特性

分子式

C16H17N7O3S

分子量

387.4 g/mol

IUPAC名

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C16H17N7O3S/c17-14-13(21-20-9-5-7-10(8-6-9)27(18,25)26)15-19-12-4-2-1-3-11(12)16(24)23(15)22-14/h5-8,20H,1-4H2,(H2,17,22)(H2,18,25,26)/b21-13+

InChIキー

YUCKKKWCQFPBDG-FYJGNVAPSA-N

異性体SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=C(C=C4)S(=O)(=O)N)/C(=N3)N

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=N3)N

正規SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=N3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。